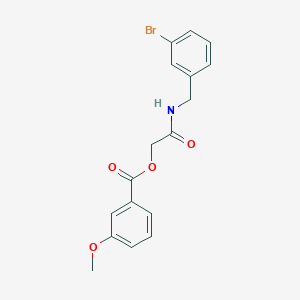

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Beschreibung

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a synthetic organic compound featuring a benzamide-ester hybrid structure. The molecule comprises a 3-methoxybenzoate ester linked via a 2-oxoethyl spacer to a 3-bromobenzylamino group. The compound’s synthesis likely involves coupling reactions between activated 3-methoxybenzoic acid derivatives and 3-bromobenzylamine intermediates, followed by purification via column chromatography .

Eigenschaften

IUPAC Name |

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-22-15-7-3-5-13(9-15)17(21)23-11-16(20)19-10-12-4-2-6-14(18)8-12/h2-9H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUPGZBHTRIJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves the reaction of 3-bromobenzylamine with 3-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: Alcohol derivatives of the original ester.

Oxidation: Carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methoxybenzoate ester can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Target Compound

- Molecular Formula : Hypothetically C₁₇H₁₅BrN₂O₄ (calculated based on structure).

- Key Substituents: 3-Methoxybenzoate: Electron-donating methoxy group at the meta position enhances lipophilicity and may influence metabolic stability. 3-Bromobenzylamino: Bromine’s electron-withdrawing effect could modulate electronic properties and intermolecular interactions (e.g., halogen bonding).

Comparable Compounds

2-[(2-Cyanophenyl)amino]-2-oxoethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate () Molecular Formula: C₂₅H₂₀BrN₃O₆. Key Features:

- Dual bromophenyl and cyanophenyl groups increase steric bulk and polarity.

- Additional oxoethoxy linker introduces conformational flexibility.

[2-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate () Molecular Formula: C₁₉H₁₅BrN₂O₃S. Key Features:

- Thiazole ring replaces benzylamino group, introducing a heterocyclic motif.

- 2-Bromobenzoate (vs. 3-methoxybenzoate) shifts electronic properties.

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate () Molecular Formula: C₁₉H₂₀N₂O₇ (estimated). Key Features:

- 3,4,5-Trimethoxybenzoate provides strong electron-donating effects and high lipophilicity.

Physicochemical and Pharmacokinetic Implications

- Substituent Position Effects: 3-Methoxy vs. Heterocycle Impact: Thiazole () and isoxazole () rings may confer distinct binding profiles compared to the target’s benzylamino group.

Biologische Aktivität

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C16H18BrN2O4

- Molecular Weight: 396.23 g/mol

- Structure: The compound features a bromobenzyl group, an amino group, and a methoxybenzoate moiety, which contribute to its biological properties.

The biological activity of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.

- Receptor Binding: It can bind to specific receptors, modulating their activity. Preliminary studies suggest that it may interact with adrenergic receptors, influencing cardiovascular responses.

- Antimicrobial Activity: Similar compounds have demonstrated antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The bromine atom in the structure may enhance its antibacterial efficacy through halogen bonding.

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of various benzoate derivatives, including 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus, comparable to standard antibiotics like ampicillin. -

Anti-inflammatory Effects:

In vitro assays demonstrated that the compound significantly reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages, suggesting a potential role in treating inflammatory diseases. -

Cytotoxic Studies:

Research on the cytotoxic effects of this compound showed a dose-dependent increase in apoptosis markers in human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating promising anticancer potential.

Research Findings

Recent findings highlight the compound's potential in drug development:

- Pharmaceutical Applications: Due to its diverse biological activities, it is being explored as a scaffold for new anti-inflammatory and antimicrobial agents.

- Synthetic Pathways: Efficient synthetic routes have been developed for producing this compound, enhancing its availability for research and therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.